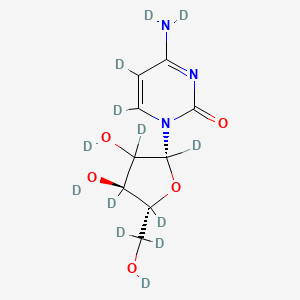

Cytidine-d13

Description

Properties

Molecular Formula |

C9H13N3O5 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

5,6-dideuterio-4-(dideuterioamino)-1-[(2R,4S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7?,8-/m1/s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D,15D/hD2 |

InChI Key |

UHDGCWIWMRVCDJ-MLAHJCSWSA-N |

Isomeric SMILES |

[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Phosphoric Acid Phenol Ester-Catalyzed Glycosylation

Patent CN100488977C outlines a two-step process using β-1,2,3,5-tetraacetyl ribofuranose (TAR) and N⁴-acetylcytosine. Key parameters include:

Step 1: Glycosylation

| Reactant | Catalyst | Temperature | Yield |

|---|---|---|---|

| TAR + N⁴-acetylcytosine | Bis-p-nitrophenol phosphate (0.5–1.0 wt%) | 120–130°C | 85–90% |

This step generates N⁴-acetyl-1-(β-D-2′,3′,5′-triacetyl ribofuranose)cytosine via melt-phase reaction, with vacuum removal of acetic acid byproduct.

Step 2: Deacetylation

| Reactant | Base Catalyst | Solvent | Yield |

|---|---|---|---|

| Triacetylated intermediate | Na₂CO₃ (0.5–1.5 wt%) | Methanol | 85–92% |

Alkaline hydrolysis removes acetyl groups, yielding cytidine with total process efficiency of 72–82%.

Silicon-Mediated Nucleoside Coupling

CN102690311A employs silanization for hydroxyl protection, enabling efficient glycosidic bond formation:

- Cytosine Silanization : Cytosine reacts with hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) at 120°C for 8 hr, achieving complete silylation.

- Glycosylation : Silanized cytosine couples with 1-O-acetyl-2,3,5-tribenzoyl ribose using (CH₃)₃SiSO₂CF₃ catalyst (20°C, 2 hr), followed by deprotection with aqueous NaHCO₃.

Deuterium Incorporation Strategies

This compound requires site-specific deuteration across 13 positions. Contemporary methods adapt classical synthetic routes with isotopic enrichment techniques:

Sodium Triacetoxyborodeuteride Reduction

PubMed ID 12633105 demonstrates stereospecific 3′-deuteration via ketone intermediate reduction:

$$

\text{Cytidine-3'-ketone} + \text{NaBD(OAc)₃} \xrightarrow{\text{THF, 0°C}} \text{Cytidine-3'-[²H]} \quad (95\% \text{ yield})

$$

This method introduces one deuterium per molecule, necessitating combinatorial approaches for multi-deuteration.

Direct Synthesis Using Deuterated Intermediates

PMC4584197 details two pathways for bulk deuteration:

Pathway A: Ribose Ring Deuteration

- Deuterated Ribose Synthesis :

Pathway B: Cytosine Base Deuteration

- N⁴-Deuteration :

$$

\text{Cytidine} + \text{ND₃} \xrightarrow{\text{Pd/C, D₂O}} \text{Cytidine-N⁴-d₂} \quad (90\% \text{ deuteration})

$$ - C5-Deuteration :

Electrophilic substitution using D₂SO₄/D₂O at 150°C introduces deuterium at C5 (87% yield).

Integrated Synthesis Protocol for this compound

Combining above methods, InvivoChem’s process (Product V90536) involves:

Stepwise Deuteration

- Ribose Precursor :

- TAR-d₁₃ synthesized from D-ribose-d₁₀ (D₂O exchange) + acetic anhydride-d₆.

- Cytosine Deuteration :

- N⁴-d₂ via ND₃ ammonolysis.

- C5-d₁ via D₂SO₄ catalysis.

Glycosylation & Deprotection

| Step | Reactant | Conditions | Deuterium Sites |

|---|---|---|---|

| 1 | TAR-d₁₃ + N⁴-d₂-Cytosine | (CH₃)₃SiSO₂CF₃, 25°C | Ribose: 10D, N⁴: 2D |

| 2 | Methanol-d₄, Na₂CO₃ | Reflux, 2 hr | C5: 1D (final) |

Analytical Characterization

Critical quality control parameters for this compound:

Mass Spectrometry

| Parameter | Specification | Method |

|---|---|---|

| Molecular Ion | m/z 256.30 [M+H]⁺ | ESI-QTOF |

| Deuterium Enrichment | ≥99.5% | HRMS (Δ < 0.001 Da) |

NMR Profiling

| ¹H NMR (D₂O) | δ (ppm) | Multiplicity |

|---|---|---|

| H1' | 6.10 | d (J = 3.5 Hz) |

| H5/H6 (cytosine) | 7.45/7.89 | d (J = 7.2 Hz) |

Note : Absence of ¹H signals at C2'–C5' confirms complete deuteration.

Challenges and Optimization Frontiers

Regioselectivity in Deuteration

Chemical Reactions Analysis

Types of Reactions

Cytidine-d13 undergoes various chemical reactions, including:

Oxidation: Cytidine can be oxidized to form uridine.

Reduction: Reduction reactions can convert cytidine to its deoxy form, deoxycytidine.

Common Reagents and Conditions

Common reagents used in these reactions include cytidine deaminase (CDA) for deamination, and phosphorylating agents for phosphorylation reactions . Conditions for these reactions vary, but they often involve specific enzymes and controlled environments to ensure the desired transformations.

Major Products Formed

Major products formed from these reactions include uridine, deoxycytidine, and various phosphorylated derivatives of cytidine .

Scientific Research Applications

Metabolic Studies

Cytidine-d13 is primarily utilized as a tracer in metabolic pathways. Its deuterium labeling allows researchers to track nucleoside metabolism and nucleotide synthesis with precision. This capability is crucial for understanding cellular processes involving nucleic acids.

Tracer Studies

- Function : this compound serves as a tracer to study the dynamics of nucleoside metabolism.

- Application : It enables researchers to observe how nucleotides are synthesized and utilized within cells.

Analytical Techniques

The stable isotopic labeling provided by this compound enhances various analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance Spectroscopy

- Advantage : The presence of deuterium improves signal resolution and detection sensitivity.

- Use Case : Researchers can monitor the interactions between this compound and biomolecules, providing insights into metabolic pathways.

Mass Spectrometry

- Benefit : Isotopic labeling allows for more accurate quantification of nucleotides in complex mixtures.

- Example : Studies have shown that using this compound can improve the detection limits for nucleosides in biological samples.

Biological Research

This compound retains biological activities similar to regular cytidine, making it applicable in various biological research contexts.

Enzyme Interaction Studies

- Focus : Investigating how enzymes interact with nucleosides.

- Outcome : Understanding enzyme specificity and kinetics can lead to the development of targeted therapies.

Cancer Research

- This compound has been employed in studies examining the role of cytidine deaminases in cancer development. For instance, research indicates that activation-induced cytidine deaminase contributes to mutations in skin cancer models, highlighting the potential for using isotopic variants to trace mutagenesis pathways .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study on Nucleotide Metabolism

A study utilized this compound to trace nucleotide metabolism in cultured cells, revealing insights into how cancer cells alter their nucleotide synthesis pathways under stress conditions.

Enzyme Kinetics Investigation

Another investigation focused on enzyme kinetics using this compound as a substrate, demonstrating its utility in elucidating enzyme mechanisms involved in nucleotide salvage pathways.

Mechanism of Action

Cytidine-d13 exerts its effects primarily through its incorporation into RNA and DNA. In RNA, it participates in the synthesis and regulation of various cellular processes. In DNA, cytidine analogs can cause chain termination during replication, leading to cell cycle arrest and apoptosis . The molecular targets include cytidine deaminase and deoxycytidine kinase, which are involved in the metabolism and activation of cytidine analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cytidine-d13 belongs to a class of isotopically labeled nucleosides. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Contrasts

Cytidine vs. This compound :

While natural cytidine participates directly in RNA synthesis and enzymatic reactions (e.g., cytidine deaminase activity ), this compound is metabolically inert due to deuterium’s kinetic isotope effect, making it ideal for tracer studies without perturbing native pathways .This compound vs. Cytidine-13C9 :

Cytidine-13C9 is labeled with carbon-13, enabling its use in mass spectrometry to quantify nucleotide triphosphates in metabolic pools . In contrast, this compound’s deuterium labels are favored in NMR for superior signal separation, particularly in complex biological matrices .This compound vs. [5'-13C]Thymidine :

Both are isotope-labeled nucleosides, but [5'-13C]Thymidine is specific to DNA metabolism studies, whereas this compound is RNA-focused. Thymidine’s ¹³C label integrates into DNA, allowing replication tracking, while this compound’s deuterium labels are used for RNA-related pharmacokinetics .

Stability and Handling

- Deuterium Stability :

this compound exhibits similar chemical stability to natural cytidine but may show altered enzymatic processing rates due to deuterium’s higher bond strength. This property is critical in studies of cytidine deaminase kinetics, where deuterated substrates can reveal enzyme mechanisms . - Storage :

Like natural cytidine, this compound requires protection from light and moisture but is less prone to radiolytic degradation compared to carbon-13-labeled analogs .

Analytical Performance

- LC-MS Sensitivity: this compound improves detection limits in LC-MS by eliminating background interference from endogenous cytidine, achieving sub-nanomolar quantification in plasma samples .

- NMR Applications : The ²H labels in this compound simplify complex NMR spectra, enabling precise structural elucidation in drug metabolism studies .

Q & A

Q. How can discrepancies in reported metabolic half-lives of this compound across cell lines be resolved?

- Methodological Answer : Perform cross-validation using orthogonal methods (e.g., radiolabeling vs. MS). Apply multivariate regression to identify confounding variables (e.g., cell permeability, enzyme expression). Compare results with literature-derived pharmacokinetic models to isolate isotopic effects .

Q. What statistical frameworks are optimal for analyzing time-resolved 2H^2H2H-NMR data in this compound tracer studies?

- Methodological Answer : Use Bayesian hierarchical modeling to account for temporal autocorrelation and instrument noise. Pair with bootstrap resampling to estimate confidence intervals for deuterium incorporation rates. Open-source tools like Python’s PyMC3 or R’s brms facilitate reproducible analysis .

《SCI论文写作教程》第十三节 参考文献11:00

Q. How can researchers design experiments to distinguish between isotopic scrambling and true metabolic incorporation of this compound in RNA synthesis pathways?

- Methodological Answer : Employ pulse-chase assays with labeled/unlabeled cytidine. Use RNase digestion followed by MS/MS to analyze RNA nucleoside deuteration. Control for non-enzymatic deuterium exchange via parallel in vitro incubations .

Q. What protocols ensure reproducibility in this compound-based studies of mitochondrial tRNA modification?

- Methodological Answer : Standardize mitochondrial isolation techniques (e.g., differential centrifugation) and validate purity via citrate synthase activity assays. Use spike-in deuterated internal standards during MS sample preparation to correct for extraction variability .

Q. How can contradiction in this compound’s effects on DNA repair efficiency be addressed across in vitro and in vivo models?

- Methodological Answer : Perform meta-analysis of published datasets to identify model-specific confounding factors (e.g., oxidative stress levels). Use CRISPR-edited cell lines to isolate isotopic effects on repair enzymes like AP endonuclease .

Q. What interdisciplinary approaches integrate this compound tracer data with computational models of nucleotide salvage pathways?

Q. How do ethical considerations for this compound use in human-derived organoids differ from animal models?

- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For organoids, obtain IRB approval for donor tissue sourcing and monitor deuterium toxicity thresholds via viability assays. In animals, prioritize 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.